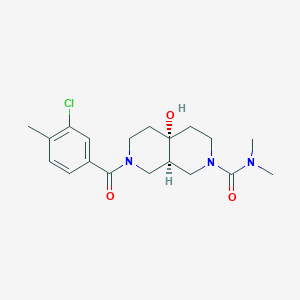

(4aR*,8aR*)-7-(3-chloro-4-methylbenzoyl)-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthyridines and their carboxamide derivatives are a class of compounds with diverse biological and chemical properties, including potential applications in medicinal chemistry due to their pharmacological activities. The compound “(4aR,8aR)-7-(3-chloro-4-methylbenzoyl)-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide”** belongs to this class, which is characterized by a naphthyridine core structure modified with various substituents affecting its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves cyclization reactions, starting from appropriately substituted pyridines or related heterocycles. For example, a method for synthesizing 1-aryl-4-hydroxyN,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides has been developed by treating ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide, followed by reaction with aryl isocyanates (Kobayashi et al., 2009). Such methods could potentially be adapted for the synthesis of the specified compound by choosing suitable starting materials and conditions.

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

Researchers have developed carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which have shown potent cytotoxicity against cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma (LLTC). Some derivatives have demonstrated remarkable IC50 values (<10 nM), indicating their high efficacy in inhibiting cancer cell growth. Notably, certain compounds achieved curative outcomes in mice models with colon 38 tumors after a single dose treatment, underscoring their potential as cancer therapeutics (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antibacterial Properties

The synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues has been reported, with several compounds exhibiting stronger antibacterial activity than enoxacin. This suggests their potential as novel antibacterial agents, warranting further biological studies to explore their full spectrum of activity and potential applications (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

DNA Binding and Fluorescent Probes

Newly synthesized 10-methoxydibenzo[b,h][1,6]naphthyridine-2-carboxamide derivatives have been studied for their DNA binding capabilities. These probes exhibit strong fluorescence upon DNA binding, indicating their utility as fluorescent DNA staining probes for biochemical and molecular biology research applications. The probes have shown compatibility with normal Vero cells at nanomolar concentrations, suggesting their potential use in live-cell DNA staining without significant cytotoxicity (Mahalakshmi, Vennila, Selvakumar, Rao, Malwade, Deval, Madhuri, Seenivasaperumal, & Elango, 2020).

Propiedades

IUPAC Name |

(4aR,8aR)-7-(3-chloro-4-methylbenzoyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN3O3/c1-13-4-5-14(10-16(13)20)17(24)22-8-6-19(26)7-9-23(12-15(19)11-22)18(25)21(2)3/h4-5,10,15,26H,6-9,11-12H2,1-3H3/t15-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFNBNQDUPMWHL-DNVCBOLYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3C2)C(=O)N(C)C)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC[C@]3(CCN(C[C@H]3C2)C(=O)N(C)C)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)

![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)

![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)

![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)